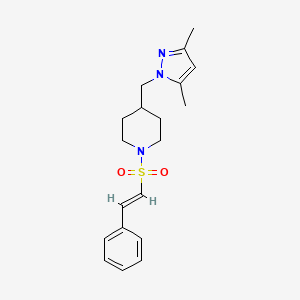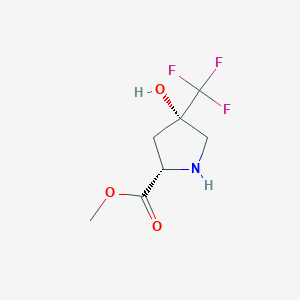![molecular formula C19H16N4OS B2886232 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide CAS No. 671199-12-5](/img/structure/B2886232.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .
Scientific Research Applications
Anticonvulsant Properties
The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide and its derivatives have been explored for their potential anticonvulsant properties. Research indicates that derivatives of this compound have shown promising anticonvulsant activities. Specifically, studies involving [1,2,4]Triazolo[4,3-a]quinoxaline derivatives have identified compounds with significant anticonvulsant effects, highlighting the therapeutic potential of this chemical framework in epilepsy treatment (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Antimicrobial and Antifungal Activity
Compounds structurally related to this compound have demonstrated significant antimicrobial and antifungal activities. The synthesis and study of novel triazole derivatives bearing the quinoline ring revealed potent activity against a range of bacteria and fungi. This suggests a potential application of these compounds in developing new antimicrobial and antifungal agents, addressing the growing concern of drug resistance in pathogens (Yurttaş, Kubilay, Evren, Kısacık, & Karaca Gençer, 2020).
Positive Inotropic Activity
The structural analogs of this compound have been investigated for their positive inotropic effects. Inotropic agents increase the strength of the heart's contractions, and such compounds could be beneficial in treating heart failure. For instance, derivatives of this compound have shown to significantly increase stroke volume in isolated rabbit heart preparations, suggesting a potential application in cardiovascular therapeutics (Zhang, Cui, Hong, Quan, & Piao, 2008).
Anti-inflammatory and Analgesic Activities
Research into 1,2,4-triazolo[4,3-a]quinoline derivatives has indicated that some compounds exhibit anti-inflammatory and analgesic activities. These properties suggest a potential use in the development of new treatments for conditions characterized by inflammation and pain. The evaluation of these derivatives in vivo has shown promising results in models of acute inflammation and pain, pointing to their therapeutic potential in managing such conditions (Savini, Chiasserini, Pellerano, Filippelli, & Falcone, 2001).
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides, a class of compounds related to this compound, have shown potent activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. This highlights the potential of these compounds in the development of new antitubercular therapies, an area of significant need given the global health burden of tuberculosis and the challenge of drug resistance (Pissinate et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression, potentially affecting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process that is crucial for the regulation of gene expression . This can lead to alterations in various biochemical pathways involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that the compound has good binding affinities and could potentially be druggable .
Result of Action
The result of the compound’s action is the inhibition of PCAF, leading to changes in gene expression . This can result in the suppression of cancer cell growth and proliferation . Some derivatives of the compound have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-6-9-15(10-7-13)20-18(24)12-25-19-22-21-17-11-8-14-4-2-3-5-16(14)23(17)19/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSXUYHNKGFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)
![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2886157.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
